Coumarin 30 exhibits strong fluorescence properties, making it a valuable tool in various research applications. Its fluorescence spectrum peaks at around 470 nm with an excitation wavelength of 380 nm [Source: ]. This characteristic allows its use in:
Coumarin 30 is being explored for its potential application in OPV devices, which are solar cells that utilize organic materials for light absorption and energy conversion. Its unique properties, including high photoluminescence quantum yield and good electron mobility, make it a promising candidate for developing efficient OPV devices [Source: ].
Recent studies have investigated the potential anticancer properties of Coumarin 30. It has been shown to exhibit anti-proliferative effects on various cancer cell lines, suggesting its potential as a therapeutic agent or an adjunct in cancer treatment [Source: ]. However, further research is needed to understand its specific mechanisms of action and potential therapeutic efficacy in vivo.
Coumarin 30 is a synthetic compound belonging to the coumarin family, characterized by its unique chemical structure, which is represented by the molecular formula C21H21N3O2. It is primarily used as a laser dye due to its strong fluorescence properties. The compound exhibits significant absorption at approximately 407.5 nm, making it suitable for various photonic applications, including fluorescence spectroscopy and laser technology .
Coumarin 30 exhibits notable biological activities, particularly in the realm of medicinal chemistry:
Several synthesis methods are employed to produce Coumarin 30:
In industrial settings, large-scale production often employs continuous flow reactors to ensure consistent quality and yield. Green chemistry principles are increasingly being integrated into these processes to enhance environmental sustainability .
Coumarin 30 has diverse applications across various fields:
Studies on Coumarin 30's interactions have revealed important insights into its biological effects:
Coumarin 30 shares structural similarities with other coumarins but stands out due to its specific biological activities and applications. Here are some similar compounds for comparison:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Coumarin | Basic coumarin structure (C9H6O2) | Found in many plants; used in flavoring |
Coumarin 1 | Similar structure but lacks nitrogen atoms | Less fluorescent than Coumarin 30 |
Coumarin 7 | Contains additional hydroxyl groups | Exhibits different solubility properties |
Coumarin 515 | A laser dye with different substituents | Used primarily in laser applications |
Dihydrocoumarin | Reduced form of coumarins | Different reactivity profile compared to Coumarin 30 |
Coumarin 30's unique nitrogen-containing structure enhances its biological activity compared to simpler coumarins, making it valuable in both research and industrial applications .
Coumarin 30 features a coumarin backbone (2H-1-benzopyran-2-one) substituted at the 3- and 7-positions (Figure 1). Key structural components include:
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁N₃O₂ |
Molecular Weight | 347.41 g/mol |
CAS Registry Number | 41044-12-6 |
λmax (absorption) | 408–413 nm (ethanol) |
λem (emission) | 478 nm (ethanol) |
The planar structure and extended conjugation enable efficient intramolecular charge transfer (ICT), making it a potent fluorophore.
Coumarin derivatives were first isolated in 1820, but Coumarin 30 emerged later as part of efforts to optimize laser dyes. Developed in the mid-20th century, its synthesis leveraged advancements in heterocyclic chemistry to improve photostability and quantum yield compared to early coumarins. By the 1970s, it became a standard in dye lasers for its blue-green emission (λlaser ≈ 510 nm).
The compound is designated under multiple naming systems:
Coumarin 30 belongs to the 3-substituted coumarin subclass, distinguished by:
Coumarin 30 shares structural motifs with derivatives used in diverse applications:
Table 2: Comparative Spectral Properties
Compound | λabs (nm) | λem (nm) | Quantum Yield |
---|---|---|---|
Coumarin 30 | 413 | 478 | 0.80 |
Coumarin 6 | 460 | 505 | 0.78 |
Coumarin 153 | 425 | 530 | 0.85 |
Data from highlight its optimal balance between absorption range and emission efficiency.
Irritant